molecular formula C13H10FN5O3 B2644709 methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate CAS No. 863019-57-2

methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate

Cat. No. B2644709
CAS RN: 863019-57-2
M. Wt: 303.253
InChI Key: MHGUVSDXYJIINZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate amines with a precursor compound in a suitable solvent. For example, the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involved dissolving it and the appropriate amines in isopropanol, adding concentrated HCl, and then refluxing the mixture for 12–48 hours .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed numerous synthetic routes to access structurally complex triazolopyrimidines, which include "methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate" and its derivatives. These synthetic methodologies often involve multistep reactions, including cyclocondensation, aza-Wittig reactions, and regioselective annulations, showcasing the compound's utility as a versatile intermediate for generating diverse heterocyclic architectures (Luo et al., 2020). Such synthetic versatility underpins the compound's role in constructing pharmacophores and materials science applications.

Antimicrobial Activity

Triazolopyrimidine derivatives, including those related to "this compound," have been evaluated for their antimicrobial properties. Studies demonstrate that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of these derivatives as templates for the development of new antimicrobial agents, which is crucial given the rising concern over antibiotic resistance (Kumari et al., 2017).

Pharmacological Applications

Beyond their antimicrobial potential, triazolopyrimidine derivatives have been investigated for various pharmacological applications. These include acting as potent and selective inhibitors for therapeutic targets, such as phosphodiesterase 1 (PDE1), which is implicated in cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. Such research underscores the compound's relevance in drug discovery efforts aimed at treating complex conditions like schizophrenia and Alzheimer's disease (Li et al., 2016).

properties

IUPAC Name

methyl 2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O3/c1-22-10(20)6-18-7-15-12-11(13(18)21)16-17-19(12)9-4-2-8(14)3-5-9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGUVSDXYJIINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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